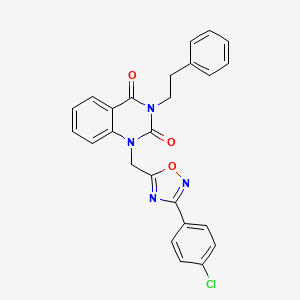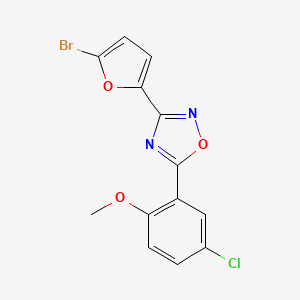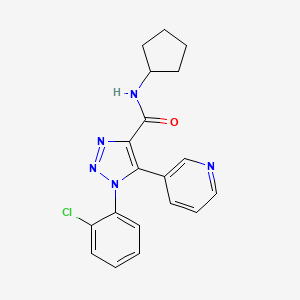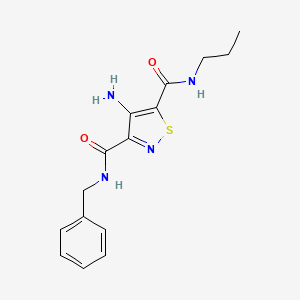![molecular formula C19H17ClFN5O B11201196 [1-(2-chlorophenyl)-1H-1,2,3-triazol-4-yl][4-(4-fluorophenyl)piperazin-1-yl]methanone](/img/structure/B11201196.png)
[1-(2-chlorophenyl)-1H-1,2,3-triazol-4-yl][4-(4-fluorophenyl)piperazin-1-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[1-(2-CHLOROPHENYL)-1H-1,2,3-TRIAZOLE-4-CARBONYL]-4-(4-FLUOROPHENYL)PIPERAZINE is a complex organic compound that belongs to the class of triazole derivatives. Triazoles are known for their wide range of applications in pharmaceuticals, agrochemicals, and material sciences due to their unique chemical properties . This particular compound is of interest due to its potential biological activities and its role as a building block in the synthesis of various bioactive molecules.
Preparation Methods
The synthesis of 1-[1-(2-CHLOROPHENYL)-1H-1,2,3-TRIAZOLE-4-CARBONYL]-4-(4-FLUOROPHENYL)PIPERAZINE typically involves multiple steps, starting from readily available starting materials. One common method involves the use of “Click” chemistry, specifically the Huisgen 1,3-dipolar cycloaddition reaction between azides and alkynes to form the triazole ring . The synthesis can be further optimized using various catalysts and reaction conditions to improve yield and selectivity. Industrial production methods may involve large-scale batch or continuous flow processes to ensure consistent quality and efficiency.
Chemical Reactions Analysis
1-[1-(2-CHLOROPHENYL)-1H-1,2,3-TRIAZOLE-4-CARBONYL]-4-(4-FLUOROPHENYL)PIPERAZINE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the triazole or piperazine rings can be functionalized with different substituents.
Coupling Reactions: It can undergo coupling reactions such as Suzuki-Miyaura or Heck reactions to form more complex molecules.
Scientific Research Applications
1-[1-(2-CHLOROPHENYL)-1H-1,2,3-TRIAZOLE-4-CARBONYL]-4-(4-FLUOROPHENYL)PIPERAZINE has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of various heterocyclic compounds with potential biological activities.
Mechanism of Action
The mechanism of action of 1-[1-(2-CHLOROPHENYL)-1H-1,2,3-TRIAZOLE-4-CARBONYL]-4-(4-FLUOROPHENYL)PIPERAZINE involves its interaction with specific molecular targets. For example, as a carbonic anhydrase-II inhibitor, it binds to the active site of the enzyme, preventing it from catalyzing the hydration of carbon dioxide . This inhibition can lead to various physiological effects, depending on the biological context in which the compound is used.
Comparison with Similar Compounds
Similar compounds to 1-[1-(2-CHLOROPHENYL)-1H-1,2,3-TRIAZOLE-4-CARBONYL]-4-(4-FLUOROPHENYL)PIPERAZINE include other triazole derivatives such as:
- 1H-1,2,3-Triazole-4-carboxamide
- 1H-1,2,3-Triazole-4-carboxylic acid
- 1H-1,2,3-Triazole-4-carboxaldehyde
These compounds share the triazole core structure but differ in their substituents, which can significantly affect their chemical properties and biological activities . The uniqueness of 1-[1-(2-CHLOROPHENYL)-1H-1,2,3-TRIAZOLE-4-CARBONYL]-4-(4-FLUOROPHENYL)PIPERAZINE lies in its specific combination of substituents, which confer distinct chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C19H17ClFN5O |
|---|---|
Molecular Weight |
385.8 g/mol |
IUPAC Name |
[1-(2-chlorophenyl)triazol-4-yl]-[4-(4-fluorophenyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C19H17ClFN5O/c20-16-3-1-2-4-18(16)26-13-17(22-23-26)19(27)25-11-9-24(10-12-25)15-7-5-14(21)6-8-15/h1-8,13H,9-12H2 |
InChI Key |
MILLVYOGOOTFSX-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)C3=CN(N=N3)C4=CC=CC=C4Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![methyl 6-amino-7-cyano-9-(dimethylcarbamoyl)-4-oxo-8-phenyl-4H,8H-pyrido[2,1-b][1,3]thiazine-2-carboxylate](/img/structure/B11201131.png)
![1-[6-hydroxy-4-(3-methoxyphenyl)-3,6-dimethyl-4,5,6,7-tetrahydro-2H-indazol-5-yl]ethanone](/img/structure/B11201133.png)

![N-(2-ethoxyphenyl)-2-[4-oxo-7-phenyl-3-(propan-2-yl)-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide](/img/structure/B11201139.png)
![N-(2,5-difluorophenyl)-2-{[7-(3-methylphenyl)-5H-pyrrolo[3,2-d]pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B11201146.png)


![N-ethyl-1-{7-oxo-6-[2-oxo-2-(phenylamino)ethyl]-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-2-yl}piperidine-3-carboxamide](/img/structure/B11201158.png)

![6-((4-methylpiperidin-1-yl)sulfonyl)-2-(2-phenoxyethyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B11201185.png)
![Methyl 4-[2-({8-methyl-5H-pyrimido[5,4-B]indol-4-YL}sulfanyl)acetamido]benzoate](/img/structure/B11201192.png)

